

Physicochemical Properties of 6-Methylbenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 6-Methylbenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **6-Methylbenzothiazole**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

6-Methylbenzothiazole is a heterocyclic organic compound with a molecular formula of C_8H_7NS .^[1] It presents as a colorless to pale yellow liquid or solid and is characterized by a distinct aromatic odor.^[1] Its solubility in water is relatively low, while it demonstrates greater solubility in organic solvents.^[1]

The following table summarizes the key quantitative physicochemical properties of **6-Methylbenzothiazole**:

Property	Value	Source
Molecular Formula	C ₈ H ₇ NS	[1][2][3]
Molecular Weight	149.21 g/mol	[2][3]
Melting Point	15.5 °C	[2]
Boiling Point	250 °C	[2]
Density (Predicted)	1.217 ± 0.06 g/cm ³	[2]
pKa (Predicted)	1.32 ± 0.10	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Low in water, soluble in organic solvents	[1]

Experimental Protocols

The determination of the physicochemical properties of **6-Methylbenzothiazole** involves a series of standardized experimental protocols. These methodologies are crucial for ensuring the accuracy and reproducibility of the obtained data.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary tube method.

- Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes, and a heating source (e.g., Bunsen burner or heating block).
- Procedure:
 - A small amount of finely powdered **6-Methylbenzothiazole** is packed into a capillary tube, sealed at one end.
 - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or inserted into the heating block of a digital melting point apparatus.
- The sample is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is also suitable for determining the boiling point of liquid samples like **6-Methylbenzothiazole**.

- Apparatus: Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, and a heating source.
- Procedure:
 - A small amount of liquid **6-Methylbenzothiazole** is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed inverted into the test tube.
 - The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating liquid.
 - The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will bubble out.
 - The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
 - The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **6-Methylbenzothiazole**.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A small amount of **6-Methylbenzothiazole** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A common concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.
- **^1H NMR Protocol:**
 - The prepared sample is placed in an NMR tube.
 - The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
 - A standard one-pulse ^1H NMR experiment is performed.
 - The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
 - The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
- **^{13}C NMR Protocol:**
 - Using the same sample, a ^{13}C NMR experiment is set up.
 - Due to the low natural abundance of ^{13}C , a greater number of scans are typically required to achieve a good signal-to-noise ratio.
 - Proton decoupling is commonly employed to simplify the spectrum, resulting in single peaks for each unique carbon atom.
 - The data is processed similarly to the ^1H NMR spectrum.

b) Infrared (IR) Spectroscopy

- Sample Preparation (for liquid): A drop of liquid **6-Methylbenzothiazole** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (for solid): A small amount of solid **6-Methylbenzothiazole** is ground with KBr powder and pressed into a thin pellet, or a Nujol mull is prepared.
- Procedure:
 - A background spectrum of the empty sample holder (or the salt plates) is recorded.
 - The prepared sample is placed in the IR spectrometer.
 - The IR spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
 - The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

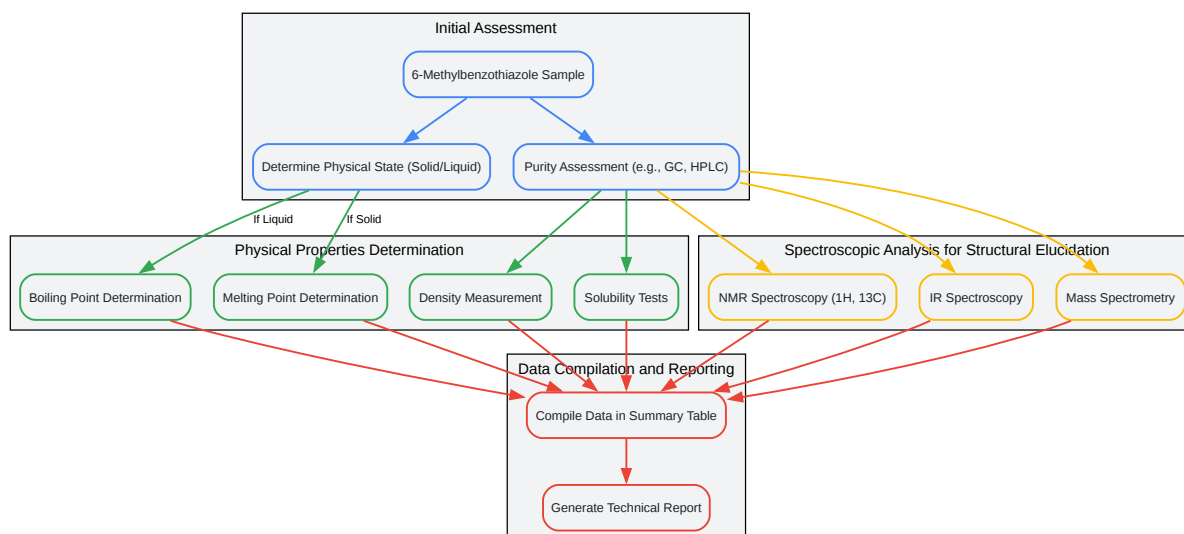
c) Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds when introduced via LC.
- Analysis:
 - The sample is vaporized and then ionized.
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The ions are separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation

pattern offers structural information.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an organic compound like **6-Methylbenzothiazole**.



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Caption: Experimental workflow for physicochemical characterization.

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